N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
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Overview
Description
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides and pyridazines. This compound is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound’s structure also includes a sulfonamide group, which is known for its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a diester. The ethylsulfonyl group is then introduced through a sulfonation reaction, which involves the reaction of the pyridazine derivative with ethylsulfonyl chloride in the presence of a base such as pyridine.
The final step involves the coupling of the pyridazine derivative with 2-methoxy-5-methylbenzenesulfonamide. This can be achieved through a nucleophilic substitution reaction, where the sulfonamide group acts as a nucleophile and attacks the electrophilic carbon of the pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can help optimize reaction conditions and identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group is known for its antimicrobial properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antihypertensive agent.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making the compound an effective antimicrobial agent.
In addition, the compound’s pyridazine ring can interact with various receptors and enzymes in the body, leading to its anti-inflammatory and anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar biological activities, including antimicrobial and anticancer properties.
Sulfonamides: These compounds contain the sulfonamide group and are known for their antimicrobial and anti-inflammatory effects.
List of Similar Compounds
Pyridazine: A simple pyridazine ring without additional functional groups.
Sulfanilamide: A basic sulfonamide compound with antimicrobial properties.
Pyridazinone: A derivative of pyridazine with a ketone group, known for its diverse pharmacological activities.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-4-29(24,25)20-11-9-17(21-22-20)15-6-5-7-16(13-15)23-30(26,27)19-12-14(2)8-10-18(19)28-3/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRYGJUEYCJAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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